Cycloguanil pamoate (CAS 609-78-9) is the highly insoluble embonate salt of cycloguanil, a potent dihydrofolate reductase (DHFR) inhibitor. Unlike standard water-soluble salts, the pamoate formulation is specifically engineered for repository (depot) applications, enabling ultra-slow dissolution and sustained systemic release when administered as an intramuscular oleaginous suspension. By complexing two molecules of the active cycloguanil base with one molecule of pamoic acid, this compound achieves a distinct pharmacokinetic profile that maintains therapeutic plasma concentrations over extended periods, making it a critical raw material for researchers developing long-acting antiparasitic therapies and sustained-release drug delivery systems [1].
Substituting cycloguanil pamoate with its more common alternatives fundamentally alters formulation viability and in vivo performance. Utilizing cycloguanil hydrochloride results in rapid aqueous dissolution and swift systemic clearance, completely negating the sustained-release objective of a depot injection. Alternatively, employing the parent prodrug, proguanil, introduces a strict dependency on host hepatic CYP2C19 metabolism, which is subject to high inter-subject variability and requires daily oral dosing. Procuring the pamoate salt is therefore mandatory for applications requiring continuous, metabolism-independent, long-term active compound exposure from a single administration [1].
Cycloguanil pamoate demonstrates exceptional sustained-release capabilities when formulated as an intramuscular depot. In preclinical models, a single injection of cycloguanil pamoate in an oleaginous vehicle provides continuous systemic protection for 4 to over 12 months, whereas the water-soluble cycloguanil hydrochloride clears rapidly and requires frequent redosing to maintain equivalent baseline excretion levels (e.g., 0.015 mg/kg daily equivalent). This massive extension in half-life is entirely dependent on the pamoate salt's ultra-low solubility [1].
| Evidence Dimension | Duration of sustained therapeutic exposure from a single dose |
| Target Compound Data | 4 to >12 months of continuous active release |
| Comparator Or Baseline | Cycloguanil hydrochloride (rapid clearance, requires continuous daily dosing equivalent) |
| Quantified Difference | >120-fold increase in duration of action per administration |
| Conditions | Intramuscular injection in oleaginous suspension (in vivo models) |
Buyers developing long-acting injectables must select the pamoate salt to achieve multi-month release profiles that are physically impossible with the hydrochloride salt.
As the direct active metabolite formulated for slow release, cycloguanil pamoate bypasses the variable hepatic bioactivation required by its parent compound, proguanil. Proguanil relies on CYP2C19 to convert to cycloguanil, leading to significant pharmacokinetic variability among different populations. By utilizing cycloguanil pamoate, researchers ensure direct availability of the active DHFR inhibitor upon dissolution, eliminating the metabolic bottleneck and ensuring consistent dose-exposure relationships in experimental models [1].
| Evidence Dimension | Dependency on host CYP2C19 metabolism |
| Target Compound Data | 0% dependency (direct active DHFR inhibitor release) |
| Comparator Or Baseline | Proguanil (high dependency, subject to significant CYP2C19 polymorphism variability) |
| Quantified Difference | Complete elimination of metabolic variability bottleneck |
| Conditions | Systemic circulation following drug administration |
Procuring the active pamoate salt rather than the proguanil prodrug is critical for researchers requiring uniform, predictable active-drug exposure across diverse in vivo models.
The stoichiometric ratio of two cycloguanil molecules to one pamoic acid molecule creates a highly lipophilic, water-insoluble complex highly suited for non-aqueous suspensions. While cycloguanil hydrochloride readily dissolves in aqueous media, rendering it unsuitable for long-acting lipid depots, cycloguanil pamoate maintains its particulate integrity in oleaginous vehicles. This precise insolubility dictates the slow, controlled release of the active moiety from the injection site into the surrounding tissues[1].
| Evidence Dimension | Suitability for long-acting oleaginous suspension |
| Target Compound Data | Maintains particulate integrity, enabling ultra-slow dissolution |
| Comparator Or Baseline | Cycloguanil hydrochloride (rapidly dissolves, incompatible with depot retention) |
| Quantified Difference | Fundamental shift from immediate-release aqueous solubility to depot-compatible insolubility |
| Conditions | Formulation in lipid/oil-based injectable vehicles |
Formulation scientists must procure the pamoate salt to successfully engineer stable, long-acting intramuscular suspensions.
Highly effective as a model compound for engineering and testing multi-month repository formulations and oleaginous depot injections, leveraging its proven ultra-slow dissolution kinetics [1].
Critical for in vivo studies requiring sustained, metabolism-independent systemic levels of a DHFR inhibitor to evaluate synergistic effects against resistant Plasmodium strains [2].
Serves as a benchmark material for pharmaceutical scientists studying the release rates, particle size effects, and absorption profiles of highly insoluble embonate/pamoate salts in intramuscular tissue [3].